molecular formula C10H14BrN3 B8814170 5-Bromo-2-(piperidin-1-yl)pyridin-3-amine

5-Bromo-2-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B8814170
M. Wt: 256.14 g/mol
InChI Key: MNPBCXSAJCNLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-2-piperidin-1-ylpyridin-3-amine

InChI

InChI=1S/C10H14BrN3/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5,12H2

InChI Key

MNPBCXSAJCNLKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=N2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-bromo-3-nitro-2-(piperidin-1-yl)pyridine (5.88 g, 20.5 mmol) in EtOAc (50 mL) was added tin(II) chloride dihydrate (23.5 g, 104 mmol) in portions. Upon complete addition of the reducing agent, the mixture was carefully heated to 90° C. After 1 h, the reaction was cooled in an ice bath, then washed with 1M NaOH, water, and brine. After drying over anhydrous sodium sulfate and filtration, the organic solvent was removed under reduced pressure. The residue was purified with silica gel chromatography (0-15% EtOAc in hexanes) to provide a white solid as 5-bromo-2-(piperidin-1-yl)pyridin-3-amine. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.57 (1H, d, J=2.2 Hz), 7.09 (1H, d, J=2.3 Hz), 5.04 (2H, s), 2.98 (4H, m), 1.73 (4H, m), 1.58 (2H, m).
Quantity
5.88 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two

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